C1′-Branching vs. Linear PME Scaffolds
The target compound features a C1′-branched phosphonomethoxyethyl (PME) backbone, creating a chiral center at the carbon atom linking the purine N9 to the acyclic chain. This branching is absent in all clinically approved linear PME ANPs such as tenofovir (PMEA), adefovir (PMEA), and PMEDAP, which possess an unbranched -CH₂-O-CH₂-P(O)(OH)₂ tether [1]. The structural consequence is that CAS 643028-89-1 mimics C1′-substituted cyclic nucleotides (e.g., remdesivir) in three-dimensional space, whereas linear PME analogs do not [2]. Among C1′-branched ANPs, both (R)- and (S)-enantiomers are accessible, and the configuration at C1′ strongly influences biological target engagement: in the adenine C1′-branched series, (R)-enantiomers were more potent TbrAPRT inhibitors than (S)-enantiomers, establishing stereochemical structure-activity relationships absent from achiral linear analogs [1].
| Evidence Dimension | Presence of C1′ chiral center in acyclic linker |
|---|---|
| Target Compound Data | C1′-branched PME scaffold; one chiral center at C1′; both (R) and (S) enantiomers accessible |
| Comparator Or Baseline | Tenofovir, adefovir, PMEDAP: linear (unbranched) PME scaffold; no C1′ chiral center |
| Quantified Difference | Qualitative structural difference: branched vs. linear topology; 48 distinct C1′-branched final compounds (both enantiomers and racemates) prepared from the 6-chloropurine key intermediate [3] |
| Conditions | Synthetic chemistry; structural analysis by NMR and X-ray crystallography [2] |
Why This Matters
The C1′-branch introduces a chiral center and a three-dimensional scaffold topology that is absent in all approved PME drugs, enabling exploration of previously inaccessible chemical space for patent and lead-discovery purposes.
- [1] Kalčic F, Frydrych J, Doleželová E, et al. C1′-Branched acyclic nucleoside phosphonates mimicking adenosine monophosphate: Potent inhibitors of Trypanosoma brucei adenine phosphoribosyltransferase. Eur. J. Med. Chem. 2021;225:113798. doi:10.1016/j.ejmech.2021.113798. View Source
- [2] Kalčic F, Dračínský M, Janeba Z. Diverse synthetic approaches towards C1′-branched acyclic nucleoside phosphonates. Org. Biomol. Chem. 2021;19:6958-6963. doi:10.1039/D1OB00751C. View Source
- [3] Kalčic F. Synthesis of novel types of acyclic nucleoside phosphonates and preparation of prodrugs and drug delivery systems [PhD thesis]. Charles University; 2021. Available at: http://hdl.handle.net/20.500.11956/152211. View Source
